molecular formula C7H12OSi B6228688 (furan-3-yl)trimethylsilane CAS No. 29788-22-5

(furan-3-yl)trimethylsilane

Cat. No. B6228688
CAS RN: 29788-22-5
M. Wt: 140.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-yl)trimethylsilane (F3TMS) is an organosilicon compound containing a furan ring and three methyl groups attached to a silicon atom. It is an important reagent in organic synthesis and has been used in a wide range of applications due to its unique properties. F3TMS is a highly reactive compound and has been used as a catalyst for many synthetic reactions, including Diels-Alder reactions, Wittig reactions, and the preparation of cyclic ethers. Additionally, it has been used in the synthesis of various organic compounds, such as hydrocarbons, alcohols, and amides.

Scientific Research Applications

(furan-3-yl)trimethylsilane has been used in a variety of scientific research applications due to its reactivity and unique properties. It has been used in the synthesis of biologically active compounds, such as peptides and other natural products. Additionally, it has been used in the synthesis of complex molecules, such as organometallic compounds, polymers, and nanomaterials. (furan-3-yl)trimethylsilane has also been used in the synthesis of pharmaceuticals and drugs, as well as in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (furan-3-yl)trimethylsilane is not fully understood, but it is believed to involve the formation of a reactive intermediate, such as a silyl enol ether or a silyl cation. The silyl enol ether reacts with an electrophile, such as an aldehyde or ketone, to form a new carbon-silicon bond, which is then hydrolyzed to form the desired product. The silyl cation reacts with an electron-rich species, such as an alcohol or amine, to form a new carbon-silicon bond, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (furan-3-yl)trimethylsilane are not well understood. It is known that (furan-3-yl)trimethylsilane is not toxic to humans, but it is not known whether it has any other biochemical or physiological effects. It is also not known whether (furan-3-yl)trimethylsilane has any effect on the environment.

Advantages and Limitations for Lab Experiments

(furan-3-yl)trimethylsilane has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it ideal for use in synthetic reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. (furan-3-yl)trimethylsilane is a volatile compound, which can make it difficult to handle and store, and it is also flammable. Additionally, it is not soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of (furan-3-yl)trimethylsilane. It could be used in the synthesis of more complex molecules, such as peptides and proteins. Additionally, it could be used in the synthesis of novel materials, such as nanomaterials and polymers. Finally, it could be used in the synthesis of pharmaceuticals and drugs.

Synthesis Methods

(furan-3-yl)trimethylsilane can be synthesized by several methods, including the reaction of furan with trimethylsilyl chloride, the reaction of furan with trimethylsilyl bromide, and the reaction of furan with trimethylsilyl iodide. The most common method is the reaction of furan with trimethylsilyl chloride, which yields (furan-3-yl)trimethylsilane in high yield. The reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (furan-3-yl)trimethylsilane can be achieved through a Grignard reaction followed by a hydrosilylation reaction.", "Starting Materials": [ "Furan", "Mg", "Trimethylchlorosilane", "Diethyl ether", "Tetrahydrofuran", "Hydrogen gas", "Platinum catalyst" ], "Reaction": [ "Step 1: Preparation of Grignard reagent", "Add magnesium turnings to a solution of furan in dry diethyl ether under nitrogen atmosphere.", "Stir the mixture until the magnesium turnings have dissolved completely.", "Step 2: Addition of trimethylchlorosilane", "Add trimethylchlorosilane dropwise to the Grignard reagent solution while stirring.", "Heat the mixture under reflux for several hours.", "Step 3: Workup", "Quench the reaction mixture with water.", "Extract the organic layer with diethyl ether.", "Dry the organic layer over anhydrous magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Step 4: Hydrosilylation reaction", "Add the crude product to a solution of hydrogen gas in tetrahydrofuran containing a platinum catalyst.", "Heat the mixture under reflux for several hours.", "Step 5: Workup", "Quench the reaction mixture with water.", "Extract the organic layer with diethyl ether.", "Dry the organic layer over anhydrous magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the final product, (furan-3-yl)trimethylsilane." ] }

CAS RN

29788-22-5

Product Name

(furan-3-yl)trimethylsilane

Molecular Formula

C7H12OSi

Molecular Weight

140.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.